1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQMGFBBLTUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,5-Dimethylphenylhydrazine with β-Ketoesters
- Starting materials : 3,5-dimethylphenylhydrazine and ethyl acetoacetate or similar β-ketoesters.
- Reaction conditions : Reflux in aqueous or mixed aqueous-organic solvents for 3–5 hours.
- Post-treatment : Crude product can be purified by recrystallization from isopropanol-water mixtures to enhance purity and yield.
This method is analogous to the preparation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, where the reaction is conducted directly in the aqueous phase, reducing organic solvent use and simplifying the process.
Amination at the Pyrazole Ring
- Introduction of the amino group at the 3-position of the pyrazole ring can be achieved by subsequent reduction or substitution reactions, depending on the precursor used.
- For example, hydrazine derivatives can be converted into pyrazol-3-amines through selective functional group transformations, often involving catalytic hydrogenation or nucleophilic substitution.
Alternative Synthetic Routes via Carbamate Intermediates
- Related pyrazole amines such as 5-bromo-1-methyl-1H-pyrazol-3-amine have been synthesized via multi-step routes involving:
While this exact pathway is for a brominated pyrazole, similar strategies could be adapted for this compound by substituting appropriate starting materials and reagents.
Summary Table of Preparation Methods
Research Findings and Analysis
- The aqueous-phase condensation method using substituted phenylhydrazine hydrochlorides and β-ketoesters is advantageous for its simplicity, environmental friendliness, and scalability.
- The addition of reducing agents during synthesis prevents oxidation of phenylhydrazine intermediates, improving yields.
- Crystallization in isopropanol-water mixtures effectively increases product purity, crucial for downstream applications.
- While specific data on this compound is limited, the general pyrazole synthetic methodologies provide a reliable framework for its preparation.
- The compound has a molecular weight of 201.27 g/mol and molecular formula C12H15N3, consistent with pyrazole derivatives synthesized via these routes.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition were measured, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 12 |
These results indicate that 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has highlighted the compound's ability to inhibit prostaglandin D synthase (PTGS), an enzyme involved in inflammatory processes. Molecular docking studies have shown that it binds effectively to the active site of PTGS, suggesting its potential as an anti-inflammatory drug.
Key Findings:
- Docking score: −7.648 kcal/mol.
- Strong hydrogen bonding interactions with key residues in the enzyme.
This binding affinity indicates that the compound may serve as a lead structure for designing new anti-inflammatory drugs .
Synthesis of Novel Pyrazole Derivatives
The compound serves as a versatile scaffold for synthesizing novel pyrazole derivatives with enhanced biological activities. For instance, derivatives synthesized from this compound have shown improved antioxidant properties, making them suitable candidates for further development in pharmaceutical applications.
| Derivative Name | Biological Activity |
|---|---|
| 5-Methyl-2-(5-methyl-1,3-diphenyl) | Antioxidant |
| 4-Amino-5-(5-methyl-1-phenyl) | Antimicrobial |
These derivatives exhibit varying degrees of biological activity, indicating the potential of this compound in creating a library of bioactive molecules .
Case Study: Antioxidant Activity
A study explored the antioxidant capacity of several pyrazole derivatives synthesized from the base compound. The reducing power was assessed using various assays, demonstrating significant antioxidant activity compared to standard antioxidants.
Results Summary:
- The synthesized compounds showed higher reducing power than traditional antioxidants.
- The structure–activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly affect antioxidant efficacy.
This case study underscores the importance of structural variations in enhancing biological activities .
Case Study: Molecular Docking Studies
Molecular docking studies were conducted to evaluate the binding interactions between this compound and various biological targets. The results indicated strong interactions with enzymes involved in metabolic pathways, suggesting its potential use in metabolic disease treatment.
Docking Insights:
- Key interactions included π–π stacking and hydrogen bonding.
- The compound's binding affinity was comparable to known inhibitors.
These findings support further exploration into the therapeutic applications of this compound in metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In the context of cancer research, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation and survival. By downregulating the phosphorylation of key proteins in this pathway, the compound induces apoptosis and inhibits cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Biological Activity
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Name : this compound
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- CAS Number : 31230-17-8
- Density : Approximately 1.2 g/cm³
- Melting Point : 45-47 °C
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance:
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazole derivatives, including this compound. A notable study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from various studies on its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.50 | Induction of apoptosis via caspase activation |
| HCT116 | 1.93 | Cell cycle arrest at G1 phase |
| U937 | 0.78 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This suggests a dual role in both cancer treatment and inflammatory disease management .
Case Studies
Case Study 1 : A study conducted on the effects of pyrazole derivatives on leukemia cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against CEM and MT4 cells, with IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .
Case Study 2 : Another research project focused on the molecular docking studies of this compound with human prostaglandin reductase (PTGR2). The results indicated strong binding affinities, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for preparing 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:
Condensation : Reacting substituted phenylhydrazines (e.g., 3,5-dimethylphenylhydrazine) with β-ketoesters or α,β-unsaturated ketones under acidic (e.g., HCl) or basic (e.g., triethylamine) conditions to form the pyrazole ring .
Cyclization : Optimizing temperature (reflux in ethanol or methanol) and reaction time (8–12 hours) to ensure complete ring closure .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product .
Critical factors include pH control during condensation and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methyl groups on the phenyl ring appear as singlets (δ 2.2–2.5 ppm), while pyrazole protons resonate at δ 5.5–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 231.29) .
- Infrared (IR) Spectroscopy : Amine N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm functional groups .
- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How do substituents on the phenyl ring (e.g., methyl, methoxy) influence the reactivity and stability of pyrazol-3-amine derivatives?
- Methodological Answer : Substituents modulate electronic and steric effects:
- Methyl groups (3,5-dimethylphenyl): Enhance steric hindrance, reducing nucleophilic attack on the pyrazole ring. They also increase lipophilicity, improving membrane permeability in biological assays .
- Electron-withdrawing groups (e.g., Cl, F): Stabilize the ring via resonance but may reduce solubility in polar solvents .
Comparative studies using TLC or HPLC can track decomposition under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from:
- Variability in substituent positioning : For example, fluorine at the para vs. meta position alters binding affinity to enzyme targets .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) affect activity .
Resolution strategies:
Systematic SAR studies : Synthesize analogs with controlled substituent variations (e.g., 3,5-dichloro vs. 3,5-dimethyl) .
Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., 1% DMSO in PBS) .
Q. What methodologies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?
- Methodological Answer : Optimization techniques include:
- Design of Experiments (DoE) : Taguchi or factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) to accelerate cyclization .
Example: A 15% yield improvement was achieved using CuI (5 mol%) in DMF at 80°C .
Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with enzymes (e.g., kinases). For example, methyl groups may occupy hydrophobic pockets in the ATP-binding site .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structure with activity. Random forest or SVM algorithms can predict IC₅₀ values .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,5-dimethylphenyl group in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent swaps (e.g., 3,5-diethyl, 3,5-difluoro) .
- Biological Testing : Screen against targets (e.g., COX-2, EGFR) using enzyme inhibition assays .
- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles. For example, bulky substituents may correlate with reduced IC₅₀ values due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
